Methyl 3-amino-2-(4-methylbenzene-1-sulfonyl)but-2-enoate
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Overview
Description
Methyl 3-amino-2-(4-methylbenzene-1-sulfonyl)but-2-enoate is an organic compound that belongs to the class of sulfonyl compounds It is characterized by the presence of a sulfonyl group attached to a benzene ring, which is further connected to a but-2-enoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-2-(4-methylbenzene-1-sulfonyl)but-2-enoate typically involves a multi-step process. One common method includes the following steps:
Formation of the Sulfonyl Chloride: The starting material, 4-methylbenzenesulfonyl chloride, is prepared by reacting 4-methylbenzenesulfonic acid with thionyl chloride.
Amination: The sulfonyl chloride is then reacted with an amine, such as methylamine, to form the corresponding sulfonamide.
Esterification: The sulfonamide is then subjected to esterification with methyl acrylate under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-2-(4-methylbenzene-1-sulfonyl)but-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfinyl or thiol derivatives.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Methyl 3-amino-2-(4-methylbenzene-1-sulfonyl)but-2-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-amino-2-(4-methylbenzene-1-sulfonyl)but-2-enoate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzyme active sites, leading to inhibition of enzyme activity. The compound may also interact with proteins through hydrogen bonding and hydrophobic interactions, affecting their function and stability.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-amino-2-(4-methylphenyl)but-2-enoate: Similar structure but lacks the sulfonyl group.
Methyl 3-amino-2-(4-chlorobenzene-1-sulfonyl)but-2-enoate: Similar structure but with a chlorine substituent on the benzene ring.
Uniqueness
Methyl 3-amino-2-(4-methylbenzene-1-sulfonyl)but-2-enoate is unique due to the presence of the sulfonyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
201930-42-9 |
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Molecular Formula |
C12H15NO4S |
Molecular Weight |
269.32 g/mol |
IUPAC Name |
methyl 3-amino-2-(4-methylphenyl)sulfonylbut-2-enoate |
InChI |
InChI=1S/C12H15NO4S/c1-8-4-6-10(7-5-8)18(15,16)11(9(2)13)12(14)17-3/h4-7H,13H2,1-3H3 |
InChI Key |
HWGSUPWLTXVUHC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(=C(C)N)C(=O)OC |
Origin of Product |
United States |
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